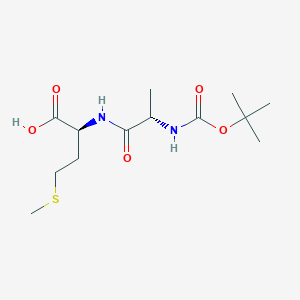
(4E, 8E)-Sphingadienine-C18-1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E, 8E)-Sphingadienine-C18-1-phosphate is a sphingolipid metabolite that plays a crucial role in cellular signaling pathways. Sphingolipids are a class of lipids that are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate typically involves the following steps:
Starting Material: The synthesis begins with a long-chain base, such as sphingosine.
Phosphorylation: The hydroxyl group of sphingosine is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphoric acid.
Isomerization: The resulting sphingosine-1-phosphate is subjected to isomerization to obtain the (4E, 8E) configuration.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
(4E, 8E)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sphingadienine-1-phosphate derivatives.
Reduction: Reduction reactions can convert it back to sphingosine derivatives.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sphingadienine derivatives and phosphorylated sphingolipids.
科学的研究の応用
(4E, 8E)-Sphingadienine-C18-1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: It plays a role in studying cellular signaling pathways and membrane dynamics.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of sphingolipid-based products and as a research tool in lipidomics.
作用機序
The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to sphingosine-1-phosphate receptors (S1PRs) on the cell surface.
Pathways: It activates signaling pathways such as the PI3K/Akt pathway, leading to cellular responses like proliferation and survival.
類似化合物との比較
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions.
Ceramide-1-phosphate: Another sphingolipid metabolite involved in cellular signaling.
Dihydrosphingosine-1-phosphate: A reduced form of sphingosine-1-phosphate with distinct biological activities.
Uniqueness
(4E, 8E)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration, which imparts distinct biological properties and signaling capabilities compared to other sphingolipid metabolites.
特性
CAS番号 |
1419705-13-7 |
|---|---|
分子式 |
C₁₈H₃₆NO₅P |
分子量 |
377.46 |
同義語 |
(2S,3R,4E)-2-Amino-4,8-octadecadiene-1,3-diol 1-(Dihydrogen phosphate); (2S,3R,4E,8E)-2-Amino-3-hydroxyoctadeca-4,8-dien-1-yl Dihydrogen Phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)


![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)


![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)

